molecular formula C24H19ClN2O2 B3863580 N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide

Cat. No.: B3863580
M. Wt: 402.9 g/mol
InChI Key: BIUHLPOBLJVABK-CVKSISIWSA-N
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Description

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a chlorophenoxy group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16(29-20-10-6-9-19(25)14-20)24(28)27-26-15-23-21-11-4-2-7-17(21)13-18-8-3-5-12-22(18)23/h2-16H,1H3,(H,27,28)/b26-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHLPOBLJVABK-CVKSISIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-chlorophenoxypropanamide. The reaction is carried out in an ethanol solvent under reflux conditions. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified through recrystallization from a suitable solvent mixture, such as methanol and chloroform .

Chemical Reactions Analysis

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Scientific Research Applications

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide can be compared with other anthracene-based Schiff bases, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide
Reactant of Route 2
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N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-chlorophenoxy)propanamide

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